Tiludronate disodium hemihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tiludronate disodium hemihydrate is a bisphosphonate compound characterized by a (4-chlorophenylthio) group on the carbon atom of the basic P-C-P structure common to all bisphosphonates . It is used primarily in the treatment of metabolic bone disorders, such as Paget’s disease of bone (osteitis deformans) . This compound affects calcium metabolism and inhibits bone resorption and soft tissue calcification .
科学的研究の応用
Tiludronate disodium hemihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying bisphosphonate chemistry and reactions.
Biology: The compound is used in studies of bone metabolism and osteoclast activity.
Medicine: This compound is used in the treatment of metabolic bone disorders, such as Paget’s disease of bone.
Industry: It is used in the development of new bisphosphonate drugs and formulations.
作用機序
Tiludronate is a non-nitrogenous bisphosphonate that inhibits osteoclasts, the primary cell responsible for the breakdown of bone required for bone remodeling . Non-nitrogenous bisphosphonates are metabolized by osteoclasts to compounds that then replace a portion of the adenosine triphosphate (ATP) molecule, making it non-functional . These non-functional molecules then competitively inhibit ATP in the cell, reducing cell energy and leading to apoptosis .
Safety and Hazards
Tiludronate disodium may cause moderate irritation to the skin and slight irritation to the eyes . It may be harmful if swallowed . It’s also noted that it should be used with caution in patients with certain medical conditions, such as anemia, blood clotting problems, cancer, dental or tooth problems, infection, poor oral hygiene, Barrett’s esophagus, bone or joint pain, esophagus problems, severe muscle pain, stomach or bowel problems, and kidney disease .
将来の方向性
Tiludronate disodium is used to treat Paget’s disease of bone . It takes up to 3 months to work and the treatment may be repeated if symptoms come back or worsen after some time has passed . It’s also used in veterinary medicine to treat navicular disease and bone spavin in horses . Future research may focus on its potential use in other bone disorders and its long-term effects.
準備方法
The synthesis of tiludronate disodium hemihydrate involves the reaction of (4-chlorophenyl)thiomethylene bisphosphonic acid with sodium hydroxide to form the disodium salt . The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions . Industrial production methods involve large-scale synthesis using similar reaction conditions, followed by purification and crystallization to obtain the hemihydrate form .
化学反応の分析
Tiludronate disodium hemihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The (4-chlorophenylthio) group can undergo substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
類似化合物との比較
Tiludronate disodium hemihydrate is similar to other bisphosphonates, such as etidronate and clodronate . it has unique properties that distinguish it from these compounds:
Etidronate: Tiludronate has a higher potency and longer duration of action compared to etidronate.
Clodronate: Tiludronate has a different mechanism of action and is more effective in inhibiting osteoclastic activity.
Other similar compounds include pamidronate, alendronate, ibandronate, risedronate, and zoledronate . Each of these compounds has unique properties and applications in the treatment of metabolic bone disorders .
特性
IUPAC Name |
tetrasodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H9ClO6P2S.4Na.H2O/c2*8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;;;;/h2*1-4,7H,(H2,9,10,11)(H2,12,13,14);;;;;1H2/q;;4*+1;/p-4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVKAYPVWJFARG-UHFFFAOYSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.O.[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2Na4O13P4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155453-10-4 |
Source
|
Record name | Tiludronate disodium hemihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155453104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TILUDRONATE DISODIUM HEMIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39SMX0W5WK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。